4-[5-(4-methoxyphenoxy)pentyl]morpholine
Description
4-[5-(4-Methoxyphenoxy)pentyl]morpholine is a morpholine derivative featuring a pentyl chain substituted with a 4-methoxyphenoxy group. Morpholine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s structure combines the electron-rich 4-methoxyphenoxy moiety with the morpholine ring, which may enhance its ability to interact with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-[5-(4-methoxyphenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-5-7-16(8-6-15)20-12-4-2-3-9-17-10-13-19-14-11-17/h5-8H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSZQPPSWYDKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenoxy)pentyl]morpholine typically involves the reaction of 4-methoxyphenol with 1-bromopentane to form 4-methoxyphenylpentyl ether. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methoxyphenoxy)pentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted morpholine derivatives.
Scientific Research Applications
4-[5-(4-methoxyphenoxy)pentyl]morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-methoxyphenoxy)pentyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db)
- Structure: Contains a morpholine ring, 4-methoxyphenoxy group, and a cyclopropane ring fused to a phenyl group.
- Synthesis: Prepared via a multi-step procedure involving morpholino(1-phenylcycloprop-2-en-1-yl)methanone and 4-methoxyphenol, yielding 66% after chromatography .
- Physical Properties : Melting point 135.5–135.9 °C, higher than typical morpholine derivatives, likely due to crystalline packing enhanced by the cyclopropane group.
4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine
- Structure : Features a thiazole ring substituted with a 4-chlorophenylsulfanyl group and a 4-methoxyphenyl group, linked to a morpholine ring.
- Key Differences : The thiazole and sulfanyl groups introduce sulfur atoms, which may enhance metabolic stability or metal-binding capabilities.
- Applications : Thiazole-containing compounds are often explored for antitumor and antimicrobial activities. The 4-chlorophenyl group could improve lipophilicity, aiding membrane penetration .
5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol
- Structure: Contains a Schiff base (imine) linker between a morpholine-attached benzene ring and a methoxyphenol group.
- Key Differences: The conjugated imine system may enable fluorescence or redox activity, useful in sensor development. The phenol group offers hydrogen-bonding sites.
- Biological Activity : Reported to exhibit anticancer and antimicrobial properties, attributed to the planar conjugated system and electron-donating methoxy group .
4-(5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl)morpholine
- Structure : Pyrimidine core with a sulfonyl group and phenyl substituents, linked to a morpholine ring.
- Key Differences : The pyrimidine ring mimics nucleic acid bases, making it relevant in kinase inhibition. The sulfonyl group increases polarity but may reduce solubility.
Comparative Data Table
*Inferred from structural analogs.
Key Research Findings
- Synthetic Feasibility : Compounds with rigid structures (e.g., cyclopropane in or thiazole in ) often require multi-step syntheses but achieve moderate to high yields (e.g., 66% for compound 15db ).
- Biological Performance : Sulfur-containing derivatives (e.g., sulfanyl or sulfonyl groups) show enhanced metabolic stability and target engagement .
- Structural-Activity Relationships (SAR): Flexibility vs. Rigidity: The pentyl chain in the target compound may improve membrane permeability compared to rigid analogs like the cyclopropane derivative . Electron-Donating Groups: Methoxy and phenol groups enhance antioxidant and anticancer activities by stabilizing radical intermediates or interacting with DNA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
